Substitution Pattern Divergence from the Anti-Malarial Lead Scaffold
The anti-malarial SAR literature establishes that the 4-nitrophenylfurylacryloyl moiety is the optimal pharmacophore, with the para-nitro derivative (9p) achieving an IC50 of 75 nM against the multi-drug resistant P. falciparum Dd2 strain. Shifting the nitro group to the meta-position reduces activity 7.9-fold (IC50 590 nM), and ortho-nitro substitution reduces it 8.9-fold (IC50 670 nM) [1]. 3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid positions a methyl group ortho and a nitro group meta to the furan junction. While no direct IC50 is available for this precise intermediate, the SAR trend indicates that this substitution pattern is predicted to yield substantially lower intrinsic anti-malarial activity than the para-nitro analog, yet may offer a distinct selectivity profile or binding mode when incorporated into full-length inhibitors that exploit the methyl steric bulk.
| Evidence Dimension | In vitro anti-malarial potency of derived amides (IC50 vs. P. falciparum Dd2) |
|---|---|
| Target Compound Data | No direct IC50 reported; inferred to be >590 nM based on ortho-methyl/meta-nitro SAR trend. |
| Comparator Or Baseline | para-nitrophenylfurylacryloyl derivative 9p: IC50 = 75 nM; meta-nitrophenylfurylacryloyl derivative: IC50 = 590 nM; ortho-nitrophenylfurylacryloyl derivative: IC50 = 670 nM. |
| Quantified Difference | Predicted potency reduction of ≥8-fold relative to the para-nitro lead; the ortho methyl group may alter this prediction. |
| Conditions | Semi-automated microdilution assay, [3H]-hypoxanthine incorporation, P. falciparum Dd2 strain (chloroquine-resistant). |
Why This Matters
For procurement decisions, this compound is not a direct replacement for the potent para-nitro building block; rather, it is a probe molecule for exploring steric and electronic effects at the ortho/meta positions, enabling structure-based diversification of the anti-malarial chemotype.
- [1] Wiesner, J., et al. (2002). Structure–Activity relationships of novel anti-Malarial agents. Part 4: N-(3-Benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides. Bioorganic & Medicinal Chemistry Letters, 12(18), 2681–2684. View Source
